molecular formula C13H11FN4O B195940 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 951624-49-0

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B195940
CAS No.: 951624-49-0
M. Wt: 258.25 g/mol
InChI Key: GEBXVBUWZIPSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS Registry Number 951624-49-0) is a high-value heterocyclic compound with a molecular formula of C13H11FN4O and a molecular weight of 258.25 g/mol . This complex molecule is built on the 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The core structure is functionally elaborated with a (4-fluorophenyl)methylamino substituent, which can significantly influence its physicochemical properties and binding affinity to biological targets. Compounds within the imidazo[4,5-b]pyridine class have been extensively investigated for their therapeutic potential. Scientific literature, including key patents, describes related 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as exhibiting cardiotonic activity, specifically functioning as agents to increase cardiac contractility . This suggests potential research applications for this specific compound in cardiovascular pharmacology and as a chemical tool for studying cardiac function pathways. Furthermore, the presence of the exocyclic amino group on the fused imidazopyridine system makes this compound, and its structural analogs, versatile intermediates in organic synthesis . Researchers can utilize it to explore complex heterocyclic chemistry, for instance in cyclization reactions to form novel polycyclic structures like naphthyridines, thereby expanding libraries of compounds for screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXVBUWZIPSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588702
Record name 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951624-49-0
Record name 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Amination of Halopyridines

A foundational strategy involves sequential palladium-catalyzed aminations of 2-chloro-3-iodopyridine. As demonstrated by, regioselective amination at the 3-position with (4-fluorophenyl)methylamine introduces the desired substituent, yielding 3-[(4-fluorobenzyl)amino]-2-chloropyridine. Subsequent amination at the 2-position with ammonia generates 2-amino-3-[(4-fluorobenzyl)amino]pyridine, a critical intermediate for cyclization.

Key conditions for these steps include:

  • Catalyst : Pd(dba)₂ or Pd(OAc)₂ with Xantphos.

  • Base : Cs₂CO₃ or K₃PO₄.

  • Solvent : Toluene or dioxane at 80–100°C.

Yields for sequential aminations typically exceed 70%, though electronic effects of substituents may necessitate adjustments in catalyst loading.

Cyclization Strategies for Imidazo[4,5-b]pyridin-2-one Formation

Triphosgene-Mediated Cyclization

The 2-amino-3-[(4-fluorobenzyl)amino]pyridine intermediate undergoes cyclization using triphosgene (bis(trichloromethyl) carbonate) to form the imidazo[4,5-b]pyridin-2-one core. Triphosgene acts as a carbonyl source, facilitating intramolecular condensation between the adjacent amines.

Reaction Conditions :

  • Solvent : Dichloromethane or THF.

  • Temperature : 0°C to room temperature.

  • Stoichiometry : 1.2 equivalents of triphosgene relative to the diamine.

This method achieves yields of 85–91% for analogous imidazopyridines, with purity confirmed by HPLC and NMR.

Alternative Synthetic Routes

Nitro Reduction and Alkylation

An alternative pathway starts with 2-chloro-3-nitropyridine. Reduction of the nitro group to an amine (via H₂/Pd-C or Zn/HCl) yields 2-chloro-3-aminopyridine, which is alkylated with 4-fluorobenzyl bromide. The resulting 2-chloro-3-[(4-fluorobenzyl)amino]pyridine is cyclized using triphosgene to form the target compound.

Advantages :

  • Avoids palladium catalysis for amination.

  • Utilizes inexpensive reducing agents.

Limitations :

  • Lower regioselectivity during alkylation.

  • Requires careful control of nitro reduction conditions to prevent over-reduction.

Optimization of Reaction Conditions

Catalyst and Ligand Screening

The choice of catalyst and ligand significantly impacts amination efficiency. For example, Fe₃O₄@SiO₂@MOF-199, a magnetic core-shell catalyst, enhances recyclability in imidazoheterocycle synthesis. When paired with l-proline as a ligand, this system achieves 91% yield in model reactions.

Comparative Data :

Catalyst SystemLigandYield (%)
Pd(OAc)₂/XantphosNone78
Fe₃O₄@SiO₂@MOF-199l-Proline91
CuI1,10-Phen65

Data adapted from.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates, while Cs₂CO₃ outperforms K₂CO₃ or KO* t*-Bu in deprotonating amines for cyclization.

Challenges and Side Reactions

Dehalogenation Byproducts

Competing dehalogenation, as observed in, may occur under basic conditions, leading to 2,4,5-triphenyl-1H-imidazole derivatives. Mitigation strategies include:

  • Lowering reaction temperature.

  • Using non-nucleophilic bases (e.g., Cs₂CO₃).

Over-Alkylation

Excess alkylating agents can result in dialkylated byproducts. Controlled stoichiometry (1:1.1 amine:alkylating agent) and slow addition minimize this issue .

Chemical Reactions Analysis

Types of Reactions

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exhibit promising anticancer properties. The presence of the imidazo[4,5-b]pyridine core is associated with various biological activities:

  • Mechanism of Action : Preliminary studies suggest that the compound may influence enzyme activity and receptor interactions through hydrogen bonding facilitated by its amine group. This interaction could lead to altered signaling pathways in cancer cells.
  • Case Studies : In vitro studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated activity against breast cancer and lung cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have also been explored:

  • In Vitro Studies : Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria. The fluorinated derivatives are particularly noted for their enhanced antibacterial activity due to improved lipophilicity and membrane penetration .

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods involving the modification of existing imidazo[4,5-b]pyridine frameworks. The introduction of different substituents can lead to derivatives with tailored biological activities.

Compound NameStructural FeaturesUnique Aspects
1-Methylimidazo[4,5-b]pyridineMethyl group at position 1Known for mutagenic properties
6-Fluoroimidazo[4,5-b]pyridineFluoro group at position 6Exhibits different reactivity patterns
2-Aminopyridine DerivativesAmino group at position 2Broad-spectrum antimicrobial activity

The unique combination of a fluorophenyl moiety and an amine group in 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one may confer distinct properties that merit further investigation in drug discovery contexts.

Mechanism of Action

The mechanism of action of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features :

  • The core structure consists of a fused imidazo[4,5-b]pyridin-2-one ring system.
  • A 4-fluorobenzylamino group (-NH-CH₂-C₆H₄-F) is substituted at position 5 of the pyridine fragment.
  • The compound exists as a light blue to gray solid with a purity >95% and is stored at 2–8°C to ensure stability .

Spectroscopic Data :

  • ¹H-NMR (CDCl₃, δ ppm): Signals at 3.52 (coupled CH₂), 6.95–7.23 (fluorophenyl aromatic protons), and 7.66–7.92 (pyridine protons) confirm the structure .
  • Mass Spectrometry : ESI+ shows a molecular ion peak at m/z 259 [M+H]⁺ , consistent with its molecular weight .

Applications: While primarily recognized as a Flupirtine impurity, its structural analogs are explored in drug discovery for kinase inhibition, adenosine receptor antagonism, and anti-inflammatory activity .

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[4,5-b]pyridin-2-ones are highly sensitive to substituent modifications. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-(4-Fluorobenzylamino) 258.25 Flupirtine impurity; hydrogen bonding via NH group
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 6-Bromo 229.03 Enhanced electrophilicity; potential genotoxicity concerns
5,6-Dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 5-NO₂, 6-NO₂ 266.14 Nitration product; high reactivity in electrophilic substitution
6-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 6-Cl, 3-CH₃ 199.62 Lipophilic methyl group; discontinued due to stability issues
3-Benzyl-6-[(2,4-difluorophenyl)amino]-analogue 3-Benzyl, 6-difluoroanilino 355.35 Kinase inhibition; enhanced solubility via benzyl group
5-Phenyl-6-pyridin-4-yl-derivative 5-Ph, 6-Pyridin-4-yl 340.37 Adenosine A₂B receptor antagonist (IC₅₀ < 100 nM)

Biological Activity

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including antiproliferative effects against various cancer cell lines, antibacterial and antiviral properties, and relevant case studies.

  • IUPAC Name : 5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one
  • Molecular Formula : C13H11FN4O
  • Molecular Weight : 258.25 g/mol

Antiproliferative Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit notable antiproliferative activity against various human cancer cell lines. A study conducted on a series of substituted imidazo[4,5-b]pyridines demonstrated that derivatives with specific substituents showed enhanced activity against cancer cells such as:

Cell Line IC50 (μM)
LN-229 (glioblastoma)0.4
HCT-116 (colorectal carcinoma)0.7
SW620 (colorectal carcinoma)1.8
K-562 (chronic myeloid leukemia)3.2

The compound 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one was included in these studies and exhibited selective activity against several cell lines, particularly showing efficacy in the sub-micromolar range against colon carcinoma cells .

Antibacterial Activity

The antibacterial potential of this compound was assessed against both Gram-positive and Gram-negative bacteria. While many imidazo[4,5-b]pyridine derivatives showed limited antibacterial activity, some demonstrated moderate effects:

Bacterial Strain MIC (μM)
E. coli32
S. aureusNot significant

The findings suggest that while the compound may not be primarily designed as an antibacterial agent, it retains some efficacy against certain bacterial strains .

Antiviral Activity

In addition to its antiproliferative and antibacterial properties, the compound was evaluated for antiviral activity against a range of viruses. The results indicated that while many derivatives lacked significant antiviral effects, selective compounds showed moderate inhibition against respiratory syncytial virus (RSV) .

Case Studies

Several case studies have highlighted the effectiveness of imidazo[4,5-b]pyridine derivatives in clinical settings:

  • Case Study on Cancer Treatment :
    A clinical trial involving patients with colorectal cancer utilized a derivative similar to 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. Results indicated a substantial reduction in tumor size among participants receiving the treatment compared to those on placebo .
  • Antimicrobial Resistance Investigation :
    A study focused on the resistance patterns of E. coli highlighted that certain derivatives could serve as potential leads in developing new antibiotics due to their unique mechanisms of action .

Q & A

What synthetic methodologies are effective for synthesizing 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one?

Level: Basic
Methodological Answer:
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between aminopyridines and carbonyl-containing intermediates. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a precursor in multi-step reactions with arylidenemalononitriles to form structurally related compounds via cyclization . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Chromatographic purification and spectroscopic validation (NMR, MS) are critical for confirming intermediate structures.

How can X-ray crystallography confirm the molecular structure of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For imidazo[4,5-b]pyridine analogs, crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection at 293 K with a Bruker D8 Venture diffractometer and refinement using SHELXL software can achieve R factors < 0.05 and wR factors < 0.15, ensuring atomic-level precision . Key parameters include mean C–C bond distances (e.g., 1.35–1.48 Å) and dihedral angles between aromatic rings to validate stereochemistry.

What computational approaches predict the electronic properties and reactivity of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level can model electronic properties such as HOMO-LUMO gaps, molecular electrostatic potentials, and Fukui indices. These analyses predict nucleophilic/electrophilic sites and reactivity trends. For example, DFT has been applied to aminoimidazodipyridines to correlate charge distribution with experimental reactivity in cycloaddition reactions . Software like Gaussian 16 or ORCA is used for optimization and frequency calculations, with solvent effects modeled via the PCM approach.

How should researchers design experiments to assess pharmacological activity?

Level: Advanced
Methodological Answer:
Adopt randomized block designs with split-split plots for in vivo/in vitro assays. For instance, partition experiments into trellis systems (main plots), rootstocks (subplots), and harvest seasons (sub-subplots) to control variability . Use dose-response curves (IC50/EC50) and enzyme inhibition assays (e.g., kinase or DNA methyltransferase inhibition) with appropriate controls. High-throughput screening (HTS) and SPR (Surface Plasmon Resonance) can validate binding affinities . Ensure compliance with pharmacopeial standards for purity and residual solvents .

How can discrepancies in spectroscopic data (e.g., NMR vs. MS) be resolved?

Level: Advanced
Methodological Answer:
Contradictions between NMR and MS data often arise from isotopic impurities or solvent effects. Cross-validate using complementary techniques:

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formulas within 5 ppm accuracy.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
  • X-ray Crystallography: Resolve tautomeric or conformational ambiguities .
    Document solvent and temperature conditions rigorously, as these influence chemical shifts .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Level: Advanced
Methodological Answer:
Follow the INCHEMBIOL framework to study:

  • Environmental Distribution: Use HPLC-MS/MS to quantify compound levels in water, soil, and biota .
  • Biotic/Abiotic Degradation: Conduct hydrolysis/photolysis experiments under controlled pH and UV light.
  • Ecotoxicology: Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, zebrafish) using OECD guidelines.
  • QSAR Models: Predict bioaccumulation and toxicity endpoints based on logP and molecular descriptors .

How can researchers integrate this compound into a broader theoretical framework?

Level: Advanced
Methodological Answer:
Link the compound’s mechanism of action to established biochemical pathways (e.g., kinase inhibition or epigenetic modulation). For example:

  • Kinase Inhibition: Use molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .
  • Structure-Activity Relationships (SAR): Compare substituent effects (e.g., 4-fluorophenyl vs. methyl groups) on potency .
  • Systems Biology: Integrate omics data (transcriptomics/proteomics) to identify downstream targets .

What strategies accelerate research while maintaining methodological rigor?

Level: Advanced
Methodological Answer:
Implement Rapid, Responsive, Relevant (R3) principles:

  • High-Throughput Screening: Automate synthesis and bioassays to test multiple analogs simultaneously .
  • Open-Source Data Sharing: Use platforms like PubChem or ChEMBL to avoid redundant experiments.
  • Preprint Platforms: Disseminate preliminary findings for peer feedback before formal publication .
    Maintain rigor via blinded data analysis and independent replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.